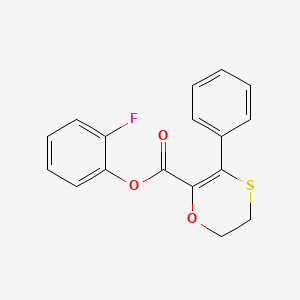![molecular formula C16H20BrN3O2 B12174133 2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B12174133.png)
2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone is a synthetic organic compound that features an indole core substituted with a bromine atom and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone typically involves the following steps:
Bromination of Indole: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Ethanone Derivative: The brominated indole is then reacted with an ethanone derivative under basic conditions to form the desired product.
Piperazine Substitution: The ethanone derivative is further reacted with 4-(2-hydroxyethyl)piperazine in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anticancer or antimicrobial activity.
Industry: May be used in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, compounds with an indole core can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(6-chloro-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone: Substituted with chlorine instead of bromine, potentially altering its chemical properties.
2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone: Contains a fluorine atom, which may influence its pharmacokinetics.
Uniqueness
The presence of the bromine atom in 2-(6-bromo-1H-indol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone may confer unique reactivity and biological properties compared to its analogs. Bromine can participate in halogen bonding, which may enhance interactions with biological targets.
Eigenschaften
Molekularformel |
C16H20BrN3O2 |
|---|---|
Molekulargewicht |
366.25 g/mol |
IUPAC-Name |
2-(6-bromoindol-1-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H20BrN3O2/c17-14-2-1-13-3-4-20(15(13)11-14)12-16(22)19-7-5-18(6-8-19)9-10-21/h1-4,11,21H,5-10,12H2 |
InChI-Schlüssel |
FROSSWSFRTWRGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)C(=O)CN2C=CC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12174062.png)


![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B12174088.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12174096.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12174097.png)
methanone](/img/structure/B12174098.png)
![2,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12174099.png)
![(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12174101.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide](/img/structure/B12174106.png)

![tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12174109.png)

